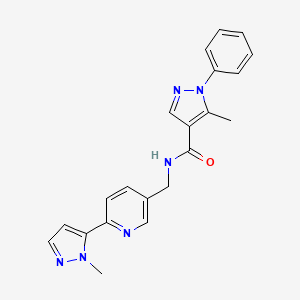![molecular formula C12H17Cl2N5O B2514301 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride CAS No. 2460754-94-1](/img/structure/B2514301.png)
7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride, also known as MPP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPP is a small molecule that has been shown to have a high affinity for a specific receptor in the brain, making it a valuable tool for studying the nervous system.
作用機序
7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride works by binding to a specific receptor in the brain known as the dopamine transporter. This receptor is responsible for the uptake of dopamine, a neurotransmitter that is involved in the regulation of mood, movement, and behavior. By binding to this receptor, 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride can disrupt the normal function of the dopamine system, leading to a range of physiological and biochemical effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride are complex and multifaceted. Some of the most notable effects of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride include the depletion of dopamine levels in the brain, the induction of oxidative stress, and the activation of inflammatory pathways. These effects can have a range of consequences, including the development of neurodegenerative diseases and the disruption of normal brain function.
実験室実験の利点と制限
One of the main advantages of using 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride in lab experiments is its high affinity for the dopamine transporter, which allows for precise targeting of specific brain regions. Additionally, 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride has been shown to be a reliable and reproducible tool for studying the nervous system. However, there are also limitations to the use of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride in lab experiments, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for research on 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride. One area of interest is the development of new drugs that target the dopamine transporter, which could have implications for the treatment of neurodegenerative diseases such as Parkinson's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride and its potential role in the development of neurodegenerative diseases. Finally, there is a need for continued research into the safety and toxicity of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride, particularly in the context of its use in lab experiments.
合成法
The synthesis of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride is a complex process that involves several steps. One of the most common methods for synthesizing 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride is through a reaction between 4-methylpiperazine and 4-chloropyrido[3,2-d]pyrimidin-7-one. This reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
科学的研究の応用
7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride has been used in a wide range of scientific research applications, including studies on the nervous system, drug discovery, and neurodegenerative diseases. One of the most notable uses of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride is in the study of Parkinson's disease, where it has been shown to mimic the effects of the drug MPTP, which is known to cause Parkinson's-like symptoms in humans.
特性
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.2ClH/c1-16-2-4-17(5-3-16)9-6-10-11(13-7-9)12(18)15-8-14-10;;/h6-8H,2-5H2,1H3,(H,14,15,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFKNJAWFGDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C(=O)NC=N3)N=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)
![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)




